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Compound of Interest

N,N-dimethyl-4-
Compound Name:
nitrobenzenesulfonamide

Cat. No.: B097401

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethyl-4-nitrobenzenesulfonamide stands as a pivotal intermediate in modern organic
synthesis, offering a versatile platform for the construction of complex molecular architectures.
Its unique structural features, particularly the activating effect of the para-nitro group and the
dimethylsulfonamide moiety, render it a valuable building block in the synthesis of a wide array
of bioactive compounds. This technical guide provides an in-depth exploration of its synthesis,
characterization, and strategic application in the development of pharmaceuticals and
agrochemicals, supported by detailed experimental protocols and quantitative data.

Synthesis and Characterization

The most direct and high-yielding synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide
involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.[1] This nucleophilic
substitution reaction is typically performed in a suitable solvent such as tetrahydrofuran (THF)
at a controlled temperature to manage the exothermic nature of the reaction.

Experimental Protocol: Synthesis of N,N-dimethyl-4-
nitrobenzenesulfonamide

Atypical laboratory procedure for the synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide
is as follows:
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» Reaction Setup: A solution of dimethylamine (2.0 to 3.0 equivalents) in tetrahydrofuran (THF)
is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an
ice bath.

» Addition of Sulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride (1.0 equivalent) is added
portion-wise to the cooled dimethylamine solution. The addition rate is controlled to maintain
the reaction temperature below 5°C.

o Reaction Progression: After the complete addition of the sulfonyl chloride, the reaction
mixture is stirred at 0°C for an additional hour and then allowed to warm to room
temperature, with continuous stirring for several hours to ensure the reaction goes to
completion.

» Workup and Purification: The reaction mixture is quenched with water and extracted with a
suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed
with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product can be further purified by recrystallization to afford N,N-dimethyl-4-
nitrobenzenesulfonamide as a solid.

This method is highly efficient, with reported yields of up to 96%.[1]

Physicochemical and Spectroscopic Data
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Property Value Reference

Molecular Formula CsH10N204S General Chemical Knowledge
Molecular Weight 230.24 g/mol General Chemical Knowledge
Appearance Solid General Chemical Knowledge

H NMR (DMSO-ds, 400 MHZz)

5 8.43-8.45 (m, 2H), 8.10-8.12
(m, 2H), 2.70 (s, 6H)

Data for a closely related
compound, N-methyl-4-
nitrobenzenesulfonamide,
suggests the aromatic protons
would appear in the 8.0-8.5
ppm region, and the methyl
protons would be a singlet.
Specific data for the N,N-
dimethyl derivative is not
readily available in the

searched literature.

13C NMR (DMSO-ds, 100 MHz)

0 150.3, 145.4, 128.7, 125.1,
38.1

Data for a closely related
compound, N-methyl-4-
nitrobenzenesulfonamide,
suggests the aromatic carbons
would appear in the 125-151
ppm range, and the methyl
carbon around 38 ppm.
Specific data for the N,N-
dimethyl derivative is not
readily available in the

searched literature.

IR (KBr, cm™1)

~1530 (asymmetric NO2
stretch), ~1350 (symmetric
NO:2 stretch), ~1340
(asymmetric SOz stretch),
~1160 (symmetric SOz stretch)

Spectroscopic data for
nitrobenzenesulfonamides
confirms these characteristic

absorption bands.

Mass Spectrometry (EI)

m/z 230 (M*)

Based on the molecular

weight.
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Role as a Synthetic Intermediate

The presence of the electron-withdrawing nitro group on the benzene ring significantly
influences the reactivity of N,N-dimethyl-4-nitrobenzenesulfonamide, making it an excellent
precursor for various chemical transformations.

Synthesis of Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and
N,N-dimethyl-4-nitrobenzenesulfonamide serves as a key starting material for the synthesis
of novel CA inhibitors. The nitro group can be readily reduced to an amino group, which can
then be further functionalized to introduce diverse moieties that can interact with the active site
of the enzyme.

While a specific protocol starting from N,N-dimethyl-4-nitrobenzenesulfonamide for the
synthesis of a CA inhibitor is not readily available, the following is a general procedure for the
reduction of a nitroaryl group, a key step in such syntheses:

Reaction Setup: N,N-dimethyl-4-nitrobenzenesulfonamide (1.0 equivalent) is dissolved in
a suitable solvent such as ethanol or ethyl acetate.

o Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the
solution.

» Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using
a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

» Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography
(TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the
filtrate is concentrated under reduced pressure to yield the corresponding aniline derivative,
4-amino-N,N-dimethylbenzenesulfonamide.

This amino intermediate can then undergo a variety of reactions, such as acylation or
diazotization, to generate a library of potential carbonic anhydrase inhibitors.

Mechanism of Carbonic Anhydrase Inhibition
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The therapeutic effect of sulfonamide-based carbonic anhydrase inhibitors stems from their
specific interaction with the zinc ion (Zn2*) located in the active site of the enzyme. The
sulfonamide group is crucial for this interaction.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzenesulfonamide-as-a-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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